molecular formula C13H19BN2O4 B13990990 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Cat. No.: B13990990
M. Wt: 278.11 g/mol
InChI Key: XXGPGESMSREECH-UHFFFAOYSA-N
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Description

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is an organic compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide typically involves the reaction of 2-methoxy-6-bromonicotinamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a biological probe due to its boron-containing structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The compound can also participate in various chemical transformations, enabling the formation of complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is unique due to its combination of a nicotinamide moiety with a boronic ester group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H19BN2O4

Molecular Weight

278.11 g/mol

IUPAC Name

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-7-6-8(10(15)17)11(16-9)18-5/h6-7H,1-5H3,(H2,15,17)

InChI Key

XXGPGESMSREECH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)C(=O)N)OC

Origin of Product

United States

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